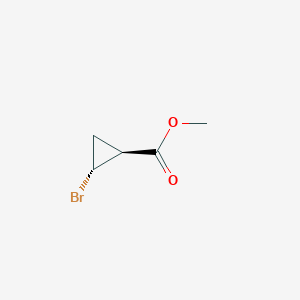

trans-2-Bromo-cyclopropanecarboxylic acid methyl ester

Description

trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is a brominated cyclopropane derivative with a methyl ester functional group. Its synthesis involves cyclopropanation of cinnamic acid esters followed by bromination using Br₂-dioxane complexes, as described in Scheme 1 of . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its cyclopropane ring and bromine substituent enable unique reactivity patterns, such as ring-opening reactions or nucleophilic substitutions. The use of acid-catalyzed deprotection (e.g., BOC group removal) is essential to avoid dehalogenation during synthesis .

Properties

Molecular Formula |

C5H7BrO2 |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

methyl (1S,2R)-2-bromocyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |

InChI Key |

HSVUTKNZCLEVQM-QWWZWVQMSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1Br |

Canonical SMILES |

COC(=O)C1CC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester typically involves the bromination of cyclopropanecarboxylic acid methyl ester. The reaction is carried out under controlled conditions to ensure the trans configuration of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of brominating agents and appropriate solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid methyl ester.

Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

- Substitution reactions yield various substituted cyclopropanecarboxylic acid methyl esters.

- Reduction reactions yield cyclopropanecarboxylic acid methyl ester.

- Oxidation reactions yield carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Chemistry: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropane derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Halogenated Cyclopropane Derivatives

- trans-2-Iodo-cyclopropanecarboxylic Acid Methyl Ester: Synthesized analogously using I₂/AgNO₃ instead of Br₂, this compound shares the cyclopropane core and ester group but differs in halogen identity. The iodine atom increases molecular weight (≈234 g/mol vs. ≈193 g/mol for the bromo analog) and alters reactivity—iodine’s lower electronegativity may facilitate faster nucleophilic substitutions. Both compounds are intermediates in medicinal chemistry, but the bromo derivative is more stable under acidic conditions due to stronger C-Br bonds .

Non-Cyclopropane Brominated Esters

- Its acetophenone backbone and methoxy group make it suitable for electrophilic aromatic substitutions, contrasting with the strained cyclopropane ring’s propensity for ring-opening reactions. Regulatory data highlight its use under strictly controlled conditions, similar to trans-2-bromo-cyclopropane derivatives .

Natural Product-Derived Methyl Esters

- Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters () :

These diterpene-derived esters lack halogens but share ester functionalities. Their larger molecular frameworks (e.g., sandaracopimaric acid methyl ester: C₂₁H₃₂O₂) confer higher hydrophobicity and applications in resin production or traditional medicine. Unlike the brominated cyclopropane ester, their reactivity is dominated by diterpene backbone modifications rather than halogen-mediated pathways .

Functional and Analytical Comparisons

Reactivity and Stability

- Halogen Influence: Bromine in trans-2-bromo-cyclopropane derivatives enables Suzuki couplings or eliminations, whereas iodine analogs may undergo redox reactions more readily. Non-halogenated esters (e.g., communic acid methyl esters) lack these pathways .

- Cyclopropane Ring Strain: The strained three-membered ring increases susceptibility to thermal or catalytic ring-opening, a property absent in linear or aromatic esters like 2-bromo-4'-methoxyacetophenone .

Analytical Profiles

GC-MS and GC-FID analyses () demonstrate that methyl esters generally exhibit distinct retention times based on chain length and substituents. For example, palmitic acid methyl ester (C16:0) elutes earlier than cyclopropane derivatives due to differences in polarity and molecular weight. Cyclopropane rings may also produce unique fragmentation patterns in MS spectra .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Halogen | Cyclopropane | Key Applications |

|---|---|---|---|---|

| trans-2-Bromo-cyclopropane methyl ester | C₅H₇BrO₂ | Br | Yes | Pharmaceutical intermediates |

| trans-2-Iodo-cyclopropane methyl ester | C₅H₇IO₂ | I | Yes | Medicinal chemistry |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | Br | No | Electrophilic substitutions |

| E-Communic acid methyl ester | C₂₁H₃₂O₂ | None | No | Resin components |

Biological Activity

trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a cyclopropane ring with a bromine atom and a carboxylic acid methyl ester functional group. Its unique structure contributes to its biological activity, particularly in receptor interactions.

Pharmacological Activity

Research indicates that compounds with cyclopropane structures can exhibit significant activity at various receptor sites, notably serotonin receptors. The compound has been studied for its agonistic effects on the 5-HT2 receptor family, which are implicated in mood regulation and other physiological processes.

Table 1: Summary of Biological Activities

The primary mechanism of action for this compound appears to involve its interaction with serotonin receptors. Specifically, it has demonstrated significant agonistic activity at the 5-HT2C receptor, which is associated with mood enhancement and potential antidepressant effects. The compound's selectivity for this receptor over others (such as 5-HT2A and 5-HT2B) suggests it may have a favorable side effect profile compared to less selective compounds.

Case Studies

- Forced Swim Test in Mice : In a study assessing the antidepressant-like effects of various compounds, this compound was administered to mice. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect mediated through serotonin receptor activation .

- Structure-Activity Relationship (SAR) Studies : A series of analogs derived from this compound were synthesized to evaluate their potency at serotonin receptors. Modifications to the cyclopropane structure enhanced selectivity and potency, indicating that structural changes can significantly influence biological activity .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with the 5-HT2C receptor. These studies support the experimental findings that this compound binds effectively to the target receptor, providing insights into its potential as a therapeutic agent .

Q & A

Q. How does the trans configuration influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The strained cyclopropane ring and bromine’s electronegativity modulate steric and electronic interactions with enzyme active sites. Compare inhibition kinetics (IC) of trans vs. cis isomers against target enzymes (e.g., carboxylases). Use X-ray crystallography or molecular docking to map binding conformations. Reference studies on structurally related esters (e.g., methyl 2-bromohexanoate) for mechanistic parallels .

Q. What advanced techniques quantify trace degradation products in trans-2-bromo-cyclopropanecarboxylic acid methyl ester under oxidative conditions?

- Methodological Answer : Employ LC-QTOF-MS with isotopic labeling to identify low-abundance byproducts (e.g., cyclopropane ring-opened aldehydes or carboxylic acids). Oxidative stress tests (HO, UV irradiation) simulate accelerated degradation. Data analysis via non-targeted screening software (e.g., Compound Discoverer) identifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.